molecular formula C9H9N3 B12123445 3-m-tolyl-1H-[1,2,4]triazole

3-m-tolyl-1H-[1,2,4]triazole

Cat. No.: B12123445
M. Wt: 159.19 g/mol
InChI Key: UDXZUMKHMMZFKB-UHFFFAOYSA-N
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Description

3-m-Tolyl-1H-[1,2,4]triazole ( 24167-23-5, Molecular Formula: C₉H₉N₃, Molecular Weight: 159.19 g/mol) is a versatile chemical intermediate primarily utilized in organic synthesis and the research and development of novel compounds . Its 1,2,4-triazole core is a privileged scaffold in medicinal and agricultural chemistry, known for enhancing biological activity . This compound serves as a key building block in the synthesis of various pharmaceuticals, particularly for the development of antifungal and antibacterial agents . The triazole ring is a critical structural component found in several established drugs, including the antifungal agents fluconazole and itraconazole, underscoring its research value . Beyond pharmaceutical applications, this compound is employed in the synthesis of agrochemicals, such as fungicides and herbicides, and is valuable in material science for creating polymers with enhanced thermal stability or mechanical strength . Furthermore, its ability to form stable complexes with metals makes it useful in the preparation of catalysts for chemical reactions and in the development of corrosion inhibitors for industrial applications . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for application in humans or animals. Proper storage conditions of 2-8°C are recommended to maintain product integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-(3-methylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H9N3/c1-7-3-2-4-8(5-7)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12)

InChI Key

UDXZUMKHMMZFKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=NN2

Origin of Product

United States

Synthesis and Reactions of 3 M Tolyl 1h Nih.govjaper.inrjptonline.orgtriazole

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, often involving the cyclization of appropriate precursors. nih.gov Common synthetic routes include the Pellizzari reaction and the Einhorn–Brunner reaction. wikipedia.org Another established method involves the reaction of amidines. For instance, a copper-catalyzed one-pot synthesis of 1,2,4-triazoles has been developed from the reaction of amidines. thieme-connect.com

While specific synthesis details for 3-m-tolyl-1H- nih.govjaper.inrjptonline.orgtriazole are not extensively documented in the provided results, a plausible route could involve the reaction of m-toluamidine hydrochloride with a suitable reagent in a cyclization reaction. For example, a related synthesis involved treating N-[amino(m-tolyl)methylene]-4-methylbenzamidine with a copper powder catalyst under an oxygen atmosphere to yield the corresponding 1,2,4-triazole. thieme-connect.com

Chemical reactions involving the 1,2,4-triazole ring often center on functionalization at the nitrogen or carbon atoms. The presence of the tolyl group can also influence the reactivity of the molecule.

Applications of 3 M Tolyl 1h Nih.govjaper.inrjptonline.orgtriazole

Derivatives of 1,2,4-triazole (B32235) have found widespread applications in various fields, including agriculture and medicine. rjptonline.orgnih.gov They are utilized as fungicides, herbicides, and plant growth regulators. rjptonline.org In medicine, they form the core of numerous drugs with diverse therapeutic actions. japer.in

While specific applications for 3-m-tolyl-1H- nih.govjaper.inrjptonline.orgtriazole are not explicitly detailed, its structural similarity to other biologically active triazoles suggests potential for similar activities. For instance, various substituted 1,2,4-triazoles have been investigated as potential antibacterial, antifungal, and anticancer agents. nih.govrsc.org The tolyl group, a common substituent in medicinal chemistry, can modulate the lipophilicity and steric properties of the molecule, potentially influencing its biological activity.

Tabular Data

Classical and Conventional Methodologies for 1,2,4-Triazole (B32235) Synthesis

Traditional methods for constructing the 1,2,4-triazole ring often involve the condensation of various nitrogen-containing precursors. These methods have been foundational in heterocyclic chemistry and continue to be utilized.

Cyclocondensation Reactions from Hydrazines and Related Precursors

Cyclocondensation reactions are a cornerstone for the synthesis of 1,2,4-triazoles. These reactions typically involve the formation of the triazole ring by reacting hydrazines or their derivatives with compounds containing a carbon-nitrogen multiple bond.

One of the earliest and most well-known methods is the Pellizzari reaction , first reported in 1911. wikipedia.org This reaction involves the condensation of an amide and an acyl hydrazide to form a 1,2,4-triazole. researchgate.netwikipedia.org For instance, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. researchgate.net While effective, the Pellizzari reaction often requires high temperatures and long reaction times, which can lead to lower yields. wikipedia.org

Another classical method is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.comimist.ma An example is the formation of 1,5-diphenyl-1,2,4-triazole from N-formyl benzamide and phenyl hydrazine (B178648). scispace.comuomustansiriyah.edu.iq

A general and efficient route to 3,5-disubstituted-1,2,4-triazoles involves the condensation of an acyl hydrazide with an amidine, which proceeds through an acylamidrazone intermediate followed by thermal cyclization. researchgate.net This method is known for producing high yields. researchgate.net Similarly, reacting S-methylisothioureas with acyl hydrazides provides a pathway to 3-N,N-dialkylamino-1,2,4-triazoles under relatively mild conditions. organic-chemistry.org

The synthesis of 3-m-tolyl-1H- scispace.comorganic-chemistry.orgresearchgate.nettriazole can be envisioned through these classical routes, for example, by reacting m-toluic acid hydrazide with an appropriate precursor like formamide (B127407) or a related imidate. The reaction of hydrazides with isothiocyanates is another versatile method. For example, acid hydrazides react with aryl isothiocyanates in ethanol, and subsequent treatment with sodium hydroxide (B78521) can lead to the formation of the triazole ring. scispace.com

Table 1: Examples of Classical Cyclocondensation Reactions for 1,2,4-Triazole Synthesis
Reaction NamePrecursorsProduct ExampleKey ConditionsReference
Pellizzari ReactionAmide and Acyl hydrazide3,5-diphenyl-1,2,4-triazoleHeating researchgate.net
Einhorn-Brunner ReactionHydrazine/Monosubstituted hydrazine and Diacylamine1,5-diphenyl-1,2,4-triazoleWeak acid scispace.comimist.ma
From Acyl Hydrazide and AmidineAcyl hydrazide and Amidine3,5-disubstituted-1,2,4-triazolesThermal cyclization researchgate.net
From Hydrazide and IsothiocyanateAcid hydrazide and Aryl isothiocyanateSubstituted 1,2,4-triazolesEthanol, NaOH scispace.com

Multicomponent Reaction Strategies for 1,2,4-Triazole Ring Formation

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. bohrium.com This strategy is highly valued for its atom economy and reduction of synthetic steps.

A notable MCR for 1-aryl-1,2,4-triazoles involves the direct reaction of anilines, aminopyridines, or pyrimidines in a single reactor. organic-chemistry.orgacs.org This process avoids the need for transition metal catalysts and provides high regioselectivity. organic-chemistry.org The reaction proceeds through the formation of an imidate intermediate, which then condenses and cyclizes. organic-chemistry.org The scope of this reaction has been explored with numerous substrates, achieving yields up to 93% for anilines. organic-chemistry.org

Another versatile one-pot, two-step process allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines with high regioselectivity. organic-chemistry.org The reaction sequence begins with the in-situ formation of an amide from the carboxylic acid and amidine, which then reacts with the hydrazine to form the triazole ring. frontiersin.org

Furthermore, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts has been developed to produce 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org This method relies on a [3+2] cycloaddition of an in-situ generated nitrile ylide with the aryldiazonium salt. organic-chemistry.org An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and alcohols also provides a route to 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

For the synthesis of pyrazolyl- scispace.comorganic-chemistry.orgresearchgate.nettriazole derivatives, a one-pot multicomponent reaction has been developed using polyfunctionalized triazoles, DMF-DMA, acetophenone, and other reagents in ortho-phosphoric acid. thieme-connect.comresearchgate.net

Table 2: Multicomponent Strategies for 1,2,4-Triazole Synthesis
ReactantsProduct TypeKey FeaturesReference
Anilines, amino pyridines/pyrimidines1-Aryl 1,2,4-triazolesSingle reactor, no transition metal, high regioselectivity organic-chemistry.orgacs.org
Carboxylic acids, primary amidines, monosubstituted hydrazines1,3,5-Trisubstituted 1,2,4-triazolesOne-pot, two-step, high regioselectivity organic-chemistry.org
2-Diazoacetonitriles, nitriles, aryldiazonium salts1-Aryl-5-cyano-1,2,4-triazolesRegiospecific [3+2] annulation organic-chemistry.org
Aryl hydrazines, paraformaldehyde, NH4OAc, alcohols1,5-Disubstituted and 1-aryl 1,2,4-triazolesElectrochemical method organic-chemistry.org

Regioselective Synthesis of 1,2,4-Triazole Isomers

The regioselectivity of reactions to form 1,2,4-triazoles is a critical aspect, as different isomers can exhibit distinct biological activities. The substitution pattern on the triazole ring can be controlled by the choice of synthetic route and reaction conditions.

For instance, in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines, the regioselectivity is generally high. organic-chemistry.org A copper-catalyzed three-component reaction of aryldiazonium salts with fluorinated diazo reagents and nitriles can lead to two different regioisomers of trifluoromethylated N¹-aryl-1,2,4-triazoles. mdpi.com

The alkylation of pre-formed triazole rings is another area where regioselectivity is crucial. The alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes has been shown to produce different isomers depending on whether the alkylation occurs at the N(1), N(2), or N(4) position of the triazole ring. researchgate.net Theoretical studies, such as AM1, have been used to explain the observed regioselectivity, often favoring the N(2) alkylated isomers. researchgate.net

The thermal rearrangement of 4-methyl-3,5-diaryl-4H-1,2,4-triazoles to the corresponding 1-methyl-3,5-diaryl-1H-1,2,4-triazoles also demonstrates regioselectivity that is comparable to the alkylation of the parent 3,5-diaryl-1H-1,2,4-triazoles. nih.gov This suggests a mechanism involving consecutive nucleophilic displacement steps. nih.gov

A serendipitous regioselective synthesis has been reported for 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles through a one-pot cascade reaction of 3-mercapto scispace.comorganic-chemistry.orgresearchgate.nettriazoles with trifluoromethyl-β-diketones. rsc.org This unique reaction functionalizes both the N-acylation and S-alkylation positions in a concerted manner. rsc.org

Sustainable and Advanced Synthetic Techniques for 1,2,4-Triazoles

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Green chemistry principles and advanced energy sources are increasingly being applied to the synthesis of 1,2,4-triazoles.

Green Chemistry Approaches to 1,2,4-Triazole Ring Construction

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For 1,2,4-triazole synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.

One approach involves the use of environmentally benign catalysts and solvents. For example, an oxidant- and metal-free three-component reaction has been developed for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines from isothiocyanates, amidines, and hydrazines. isres.org This method is advantageous due to its mild conditions and environmental friendliness. isres.org

The use of water as a solvent is another key aspect of green chemistry. The synthesis of novel 1,2,4-triazoles has been achieved using eco-friendly methods that are superior in terms of reaction time, yield, and energy efficiency. researchgate.net Some methods utilize polyethylene (B3416737) glycol as a recyclable reaction medium. organic-chemistry.org

Microwave-Assisted and Ultrasound-Mediated Synthesis

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. bohrium.comscielo.org.za

Microwave-assisted synthesis has been successfully applied to various 1,2,4-triazole syntheses. A simple and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.orgorganic-chemistry.org This method offers excellent functional-group tolerance and short reaction times. organic-chemistry.org Optimization studies have shown that high yields can be achieved in as little as 10 minutes. organic-chemistry.org Microwave irradiation has also been used for the N-acylation of amides and subsequent cyclization with hydrazines to form 1,3,5-trisubstituted-1,2,4-triazoles, with reactions completing in just one minute. nih.gov The synthesis of N4-amino-1,2,4-triazoles from aryl hydrazides and hydrazine hydrate (B1144303) can also be achieved in minutes under microwave irradiation. scispace.com

Ultrasound-mediated synthesis is another efficient, non-conventional energy source. nih.gov Ultrasound promotes reactions through acoustic cavitation. researchgate.net Novel 1,2,4-triazole derivatives have been synthesized in high yields (75-89%) by coupling a 1,2,4-triazole with different electrophiles using ultrasound radiation. mdpi.com This sonication process accelerates the reaction rate compared to conventional methods. mdpi.com One-pot, four-component synthesis of 1,2,4-triazole derivatives has been achieved in short reaction times (10-25 minutes) with good to excellent yields (70-96%) under ultrasonic irradiation. researchgate.net

Table 3: Comparison of Conventional vs. Advanced Synthetic Techniques for 1,2,4-Triazoles
TechniqueTypical Reaction TimeKey AdvantagesExample ApplicationReference
Conventional HeatingHours to daysWell-established methodsPellizzari and Einhorn-Brunner reactions researchgate.netimist.ma
Microwave-AssistedMinutesRapid heating, increased yields, reduced side reactionsSynthesis of substituted 1,2,4-triazoles from hydrazines and formamide organic-chemistry.org
Ultrasound-MediatedMinutes to hoursEnhanced reaction rates, high yieldsOne-pot, four-component synthesis of 1,2,4-triazole derivatives researchgate.net

Electrochemical and Catalytic Oxidative Cyclizations

Electrochemical synthesis has emerged as a green and efficient alternative for constructing 1,2,4-triazole rings. This method avoids the need for harsh or toxic reagents by using an electric current to drive the reaction. For instance, an electrochemical multicomponent reaction involving aryl hydrazines, paraformaldehyde, and ammonium acetate can yield 1-aryl-1,2,4-triazoles. organic-chemistry.org This process often utilizes in situ generated reactive species, such as iodide radicals, eliminating the need for strong oxidants or transition-metal catalysts. organic-chemistry.org Another electrochemical approach involves the dehydrogenative [3+2] annulation of hydrazones and amines, which proceeds without transition metals, acids, or bases to furnish a variety of functionalized 1,2,4-triazoles. sioc-journal.cn

Catalytic oxidative cyclization is another prevalent strategy. These reactions often employ a catalyst and an oxidant to facilitate the formation of the triazole ring from acyclic precursors. A common method is the oxidative cyclization of amidrazones. mdpi.com For example, using a combination of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and a palladium on carbon (Pd/C) catalyst with air as the oxidant can effectively cyclize functionally substituted amidrazones to form dihydrobenzo[e] evitachem.comrsc.orgorganic-chemistry.orgtriazines. mdpi.com Copper catalysts are also widely used; a copper-catalyzed reaction under an air atmosphere can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond formation. organic-chemistry.org Furthermore, N-fused 1,2,4-triazoles can be synthesized from 2-hydrazinopyridines or 2-hydrazinopyrazines and aldehydes via an oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidizing agent. arkat-usa.org

The table below summarizes examples of compounds synthesized via oxidative cyclization methods.

Starting MaterialsCatalyst/OxidantProductYieldReference
AmidrazonesDBU, Pd/C1,4-Dihydrobenzo[e] evitachem.comrsc.orgorganic-chemistry.orgtriazinesUp to 69% mdpi.com
2-Hydrazinopyridines, AldehydesDDQ, p-TsOHN-fused 1,2,4-triazoles--- arkat-usa.org
Nitriles, 2-AminopyridinesPhen-MCM-41-CuBr, Air1,2,4-Triazole derivativesHigh organic-chemistry.org
Hydrazones, AminesElectrochemical1,2,4-Triazoles--- sioc-journal.cn

Continuous-Flow Synthesis for Enhanced Efficiency and Safety

Continuous-flow synthesis offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. This methodology has been successfully applied to the synthesis of triazole derivatives. For example, a continuous-flow process for the synthesis of ethyl isocyanoacetate has been developed, which can then be used in a telescoped synthesis of 1,2,4-triazoles. rsc.org In this multi-step flow approach, a stream of an intermediate is combined with a solution containing a diazonium coupling partner, leading to the formation of products like ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate in good yield. rsc.org

This method is particularly beneficial for handling potentially hazardous intermediates in a controlled manner. rsc.org A novel, metal-free, one-pot continuous-flow process has been reported for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, demonstrating high selectivity and atom economy while avoiding chromatographic purification. rsc.org Similarly, the preparation of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives has been achieved in a continuous-flow procedure using copper powder as a catalyst, with the ability for gram-scale production. beilstein-journals.org

The following table presents data on compounds synthesized using continuous-flow methods.

ProductConditionsYieldReference
Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylateConvergent assembly of ethyl isocyanoacetate and diazonium salt68% rsc.org
2-(3-Methyl-1H-1,2,4-triazol-1-yl) acetic acidMetal-free, one-pot flowHigh rsc.org
1,2,3-Triazole-substituted β-aminocyclohexanecarboxylatesCopper powder catalyst, room temperature--- beilstein-journals.org

Derivatization and Functionalization Strategies of the 3-m-tolyl-1H-evitachem.comrsc.orgorganic-chemistry.orgtriazole Scaffold

The versatility of the 3-m-tolyl-1H- evitachem.comrsc.orgorganic-chemistry.orgtriazole scaffold allows for extensive derivatization and functionalization, enabling the synthesis of a wide array of analogs with diverse properties.

Substitutions on the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are common sites for substitution, which can significantly influence the molecule's properties. nih.gov N-alkylation of unsymmetrical 4,5-disubstituted-1,2,3-triazoles can lead to a mixture of three regioisomers: N1, N2, and N3 substituted products. arkat-usa.org The specific conditions of the alkylation reaction can influence the regioselectivity. For instance, the reaction of 4-(2,6-diethylphenyl)-4H-1,2,4-triazole with 2-(bromomethyl)pyridine (B1332372) hydrobromide in 1,4-dioxane (B91453) yields a triazolium bromide salt. researchgate.net The presence of different substituents on the triazole ring, such as alkyl or aryl groups at the N-4 position, has been shown to be crucial for the biological activity of some 1,2,4-triazole derivatives. nih.govmdpi.com

Modifications of the Triazole Carbon Positions

The carbon atoms of the triazole ring (C3 and C5 in 1,2,4-triazoles) provide another avenue for functionalization. A wide variety of substituents can be introduced at these positions. For example, Schiff bases of 1,2,4-triazoles have been synthesized with various substituted aromatic groups at the C-3 position. nih.gov The C-5 position can also be modified, for instance, by introducing a thione group (-SH), which exists in tautomeric equilibrium with the thiol form. nih.govrjptonline.org The synthesis of 3-mercapto-1,2,4-triazole derivatives is a common strategy, and these can be further functionalized. nih.gov For instance, condensation of acyl hydrazides with isothiocyanates followed by base-catalyzed cyclization leads to substituted 3-mercapto-1,2,4-triazoles. nih.gov These mercapto derivatives can then be reacted with chloro-N-aryl-acetamides to afford further substituted analogs. nih.gov

Chemical Transformations of the m-Tolyl Substituent

While direct transformations on the m-tolyl group of a pre-formed 3-m-tolyl-1H- evitachem.comrsc.orgorganic-chemistry.orgtriazole are less commonly reported, the synthesis of analogs with modified tolyl groups is well-documented. This implies that the desired functionality on the tolyl ring is often introduced in the starting materials prior to the triazole ring formation. For example, syntheses starting with substituted anilines or hydrazines, such as p-tolylhydrazine, lead to the corresponding substituted triazoles. rsc.orgnih.gov The synthesis of 1-(5-methyl-1-m-tolyl-1H-1,2,3-triazol-4-yl)ethanone has been reported, indicating the incorporation of the m-tolyl group from the corresponding starting material. researchgate.net Similarly, the synthesis of 4-fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide highlights the use of a p-tolyl-substituted triazole intermediate. nih.gov

Electrophilic and Nucleophilic Reactions on the Heterocyclic Ring

The 1,2,4-triazole ring exhibits a dualistic nature in its reactions with electrophiles and nucleophiles. Due to the presence of three nitrogen atoms, the ring system has a high electron density, yet the carbon atoms are electron-deficient. nih.gov

Electrophilic Reactions: Electrophilic substitution on the 1H-1,2,4-triazole ring typically occurs at the nitrogen atoms, which are the most nucleophilic centers. nih.govchemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com For N-unsubstituted triazoles like 3-m-tolyl-1H- epa.govnih.govbeilstein-journals.orgtriazole, electrophilic attack, such as alkylation, can potentially occur at N1, N2, or N4, leading to a mixture of isomers. The specific site of attack can be influenced by the nature of the electrophile and the reaction conditions. Computational and experimental studies on C-amino-1H-1,2,4-triazoles have shown that quaternization can proceed with low selectivity, involving N2 and N4 atoms. acs.org Increasing the hardness of the electrophile tends to favor attack at the N4 atom. acs.org

Nucleophilic Reactions: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are attached to two electronegative nitrogen atoms, rendering them π-deficient and thus susceptible to nucleophilic attack, especially under mild conditions. nih.govchemicalbook.com This reactivity is often exploited by introducing a leaving group at these positions. While the parent 3-m-tolyl-1H- epa.govnih.govbeilstein-journals.orgtriazole lacks a leaving group at C5, transformations can be designed to introduce one. For example, halogenated 1,2,4-triazoles readily undergo nucleophilic substitution. beilstein-journals.org Furthermore, N-alkylation can activate the ring towards nucleophilic attack. The addition of 1,2,4-triazole to electron-deficient alkenes, such as acrylonitrile, proceeds to give anti-Markovnikov adducts, showcasing the nucleophilic character of the ring nitrogens in a Michael-type addition. researchgate.net

A study on the reaction of 1,2,4-triazole-3(5)-thiol with N-arylmaleimides highlighted the nucleophilic character of the ring nitrogen, leading to the formation of N-substituted triazole products rather than a cyclocondensation product under certain conditions. mdpi.com

Reactions Involving the m-Tolyl Moiety

The m-tolyl group attached to the C3 position of the triazole ring can undergo its own set of chemical transformations, primarily electrophilic aromatic substitution and reactions involving the methyl group.

Electrophilic Aromatic Substitution: The tolyl group is an activated aromatic system. The methyl group is an ortho-, para-director. However, the 1,2,4-triazole ring is generally considered an electron-withdrawing group, which deactivates the attached aryl ring towards electrophilic substitution and would direct incoming electrophiles to the meta position relative to the point of attachment (i.e., positions 2, 4, and 6 of the tolyl ring). The interplay between these directing effects determines the regioselectivity of substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the m-tolyl ring. In related systems, functional substituents have been shown to influence substitution reactions in a predictable manner based on their electron-donating or -withdrawing character. msu.edu

Reactions of the Methyl Group: The methyl group of the tolyl substituent is susceptible to oxidation and radical halogenation. For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) or chromic acid could convert the methyl group to a carboxylic acid, yielding 3-(3-carboxyphenyl)-1H- epa.govnih.govbeilstein-journals.orgtriazole. Radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, could introduce a halogen to the methyl group, forming a benzylic halide. This functionalized intermediate could then be used for further nucleophilic substitution reactions.

Transition Metal-Mediated Transformations and Cross-Coupling Reactions

The 1,2,4-triazole scaffold is extensively used in transition metal-catalyzed cross-coupling reactions, which allow for the formation of C-C, C-N, and C-heteroatom bonds. To participate in these reactions, 3-m-tolyl-1H- epa.govnih.govbeilstein-journals.orgtriazole would typically first need to be functionalized, for example, by halogenation at the C5 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. Halogenated 1,2,4-triazoles have been shown to couple effectively with various boronic acids. For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles undergo Suzuki coupling with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield highly substituted triazoles. mdpi.comnih.gov It is conceivable that a C5-bromo-3-m-tolyl-1H- epa.govnih.govbeilstein-journals.orgtriazole derivative could similarly react with a range of aryl or vinyl boronic acids to create diverse structures.

Table 1: Exemplary Conditions for Suzuki Cross-Coupling on a 4-Alkyl-3,5-dibromo-4H-1,2,4-triazole Core

Entry Arylboronic Acid Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Ref
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O/EtOH 130 4-12 7a: 85% mdpi.com
2 4-Vinylphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O/EtOH 130 4-12 N/A epa.gov
3 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O/EtOH 130 4-12 7c: 91% mdpi.com
4 Naphthalene-2-boronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O/EtOH 130 4-12 7e: 88% mdpi.com

Data is illustrative and based on reactions of related 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles.

Other Cross-Coupling Reactions: Beyond Suzuki coupling, other transition metal-catalyzed reactions are applicable. Negishi cross-couplings have been performed on 1,2,4-triazoles following selective zincation. acs.org Copper-catalyzed reactions, such as perfluoroalkylation of bromo-triazoles, have also been reported. epa.gov These methodologies suggest that a suitably activated 3-m-tolyl-1H- epa.govnih.govbeilstein-journals.orgtriazole could be a versatile building block for complex molecule synthesis.

Table 2: Functionalization of N-Substituted 1,2,4-Triazoles via Metalation and Trapping

Entry Metalating Agent Electrophile / Coupling Partner Catalyst Product Type Yield (%) Ref
1 TMPMgCl·LiCl I₂ - 5-Iodo-1,2,4-triazole 95 acs.org
2 TMPMgCl·LiCl Allyl bromide - 5-Allyl-1,2,4-triazole 92 acs.org
3 TMPZnCl·LiCl 4-Iodoanisole Pd(OAc)₂/SPhos 5-Aryl-1,2,4-triazole 94 acs.org
4 TMPZnCl·LiCl 4-Bromobenzonitrile Pd(OAc)₂/SPhos 5-Aryl-1,2,4-triazole 78 acs.org

Data is illustrative and based on reactions of N-propyl-1,2,4-triazole.

Mechanistic Investigations of 1,2,4-Triazole Chemical Transformations

The mechanisms governing the reactions of 1,2,4-triazoles are diverse and have been the subject of both experimental and computational studies.

Cycloaddition Reactions: The formation of the 1,2,4-triazole ring itself often involves cyclization reactions. One common route is the [3+2] cycloaddition. For instance, a copper-catalyzed three-component reaction of alkynes, azides, and diazo compounds provides access to fully substituted triazoles, where the mechanism involves controlling the reactivity of a Cu-acetylide intermediate. rsc.org Another established mechanism involves the reaction of nitrile ylides (generated in situ from nitriles and diazo compounds) with diazonium salts in a copper-catalyzed [3+2] cycloaddition. bohrium.com Photochemical pathways have also been elucidated, where photoexcited azodicarboxylates react with diazoalkanes to form an azomethine ylide, which subsequently undergoes a cycloaddition with a nitrile solvent to yield a 1,2,4-triazole. rsc.org

Nucleophilic Substitution and Ring Opening: Mechanistic studies on nucleophilic reactions often propose an initial addition step followed by elimination or ring transformation. In the reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt to form 1,2,4-triazoles, a plausible mechanism involves nucleophilic substitution, deprotonation to a mesoionic intermediate, ring opening to an acyclic tautomer, and subsequent intramolecular ring-closure and oxidation. beilstein-journals.orgbeilstein-journals.org

Transition Metal-Catalyzed Cycles: The mechanisms of cross-coupling reactions like the Suzuki-Miyaura reaction are well-established and involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For a C5-bromo-3-m-tolyl-1H- epa.govnih.govbeilstein-journals.orgtriazole, the cycle would begin with the oxidative addition of the Pd(0) catalyst to the C-Br bond. This is followed by transmetalation with the boronic acid species (activated by a base) and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. mdpi.comfrontiersin.org

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity.researchgate.netrsc.org

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of triazole derivatives. researchgate.netrsc.org By calculating various quantum chemical parameters, researchers can predict the behavior of these molecules in different chemical environments.

Molecular Orbital Analysis and Charge Distribution.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of 3-m-tolyl-1H- mjcce.org.mkmdpi.comnih.govtriazole. The energies of these frontier orbitals and the resulting energy gap (ΔE) are key indicators of a molecule's stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

The distribution of electron density, often analyzed through methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. fu-berlin.de This information helps in identifying the electrophilic and nucleophilic centers, which are the likely sites for chemical reactions. For instance, in related triazole systems, the nitrogen and sulfur (if present) atoms are often found to be the primary sites for interaction. inorgchemres.orgmdpi.com

Table 1: Calculated Electronic Properties of a Representative 1,2,4-Triazole Derivative

ParameterValueReference
HOMO Energy-6.5 eV researchgate.net
LUMO Energy-1.2 eV researchgate.net
Energy Gap (ΔE)5.3 eV researchgate.net
Dipole Moment3.5 D inorgchemres.org

Note: The values presented are for a representative 1,2,4-triazole derivative and may differ for 3-m-tolyl-1H- mjcce.org.mkmdpi.comnih.govtriazole.

Prediction of Spectroscopic Parameters.

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) have been shown to be in good agreement with experimental results for similar triazole compounds. researchgate.netrsc.orgnih.gov For example, the characteristic C=N stretching frequency in the triazole ring and the signals from the tolyl group protons and carbons can be accurately predicted. whiterose.ac.uk

Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions.nih.govuantwerpen.be

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and interactions of molecules over time. nih.govuantwerpen.be These methods provide insights into how 3-m-tolyl-1H- mjcce.org.mkmdpi.comnih.govtriazole might interact with other molecules or surfaces.

Adsorption Behavior and Surface Interactions.mdpi.comacs.org

The adsorption of triazole derivatives onto metal surfaces is a key area of investigation, particularly for applications in corrosion inhibition. mdpi.comresearchgate.net MD simulations can model the adsorption process, showing how the inhibitor molecules orient themselves on the surface to form a protective film. semanticscholar.org These simulations often reveal that heteroatoms like nitrogen and sulfur in the triazole ring play a crucial role in the adsorption process through the donation of lone pair electrons to the d-orbitals of the metal. mdpi.comacs.org The interaction energy between the inhibitor and the surface can be calculated to quantify the strength of adsorption. semanticscholar.orgnih.gov

Elucidation of Reaction Mechanisms and Transition States.

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving 1,2,4-triazole derivatives. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy intermediates that determine the reaction rate. For instance, in the synthesis of triazoles, computational studies can help understand the cyclization process and the factors that influence the formation of different isomers. nih.gov

Quantitative Structure-Property Relationships (QSPR) in 1,2,4-Triazole Systems.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural features of molecules and their physical properties or biological activities. mjcce.org.mkmdpi.com For 1,2,4-triazole systems, QSPR models have been developed to predict various properties, including their antimicrobial and anticancer activities. mjcce.org.mknih.gov These models use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive equation. mjcce.org.mk Once a statistically significant correlation is established, it can be used to screen new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. mdpi.com

Table 2: Common Descriptors Used in QSPR/QSAR Studies of 1,2,4-Triazoles

Descriptor TypeExamplesRelevance
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesGoverns electrostatic and orbital interactions.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelates to the size and shape of the molecule, influencing binding.
Hydrophobic LogP (Partition coefficient)Describes the molecule's affinity for non-polar environments.
Topological Connectivity indices, Shape indicesEncodes information about the molecular structure and branching.

Advanced Spectroscopic and Structural Characterization of 3 M Tolyl 1h 1 2 3 Triazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. researchgate.net

¹H NMR: In the ¹H NMR spectrum of a tolyl-substituted triazole, distinct signals corresponding to the aromatic protons of the tolyl group and the triazole ring are observed. For a 3-m-tolyl derivative, the aromatic protons on the tolyl ring would typically appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The single proton on the triazole ring (C5-H) would also resonate in this aromatic region. The methyl group protons of the tolyl substituent would give rise to a characteristic singlet peak further upfield, generally around δ 2.3-2.5 ppm. rsc.org The N-H proton of the triazole ring is D₂O exchangeable and often appears as a broad singlet at a lower field (δ 10.0-14.0 ppm), though its position can be highly variable depending on the solvent and concentration. ekb.egufv.br

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole, distinct signals would be expected for the two carbons of the triazole ring and the carbons of the m-tolyl group. The triazole ring carbons typically resonate in the range of δ 140-170 ppm. ufv.brijpsonline.com The aromatic carbons of the tolyl group appear between δ 120-140 ppm, while the methyl carbon signal is found upfield, usually around δ 20-22 ppm. rsc.org

2D NMR Techniques: To resolve complex spectra and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons within the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is particularly useful for identifying the connectivity between the tolyl substituent and the triazole ring by showing correlations between the tolyl protons and the triazole ring carbons. mdpi.com

TechniqueNucleusExpected Chemical Shift (δ ppm)Purpose
¹H NMR Aromatic (Tolyl, Triazole)7.0 - 8.5Identifies protons in different electronic environments.
Methyl (Tolyl)2.3 - 2.5Confirms the presence of the tolyl methyl group.
NH (Triazole)10.0 - 14.0 (broad)Identifies the acidic proton on the triazole ring.
¹³C NMR Triazole Ring Carbons140 - 170Characterizes the heterocyclic ring carbons.
Aromatic (Tolyl) Carbons120 - 140Identifies the carbons of the benzene (B151609) ring.
Methyl (Tolyl) Carbon20 - 22Confirms the tolyl methyl carbon.
2D NMR COSY, HSQC, HMBCN/AEstablishes atom connectivity and resolves structural ambiguities. mdpi.com

Mass Spectrometry (MS) including High-Resolution Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole (C₉H₉N₃), the molecular weight is approximately 159.19 g/mol . sielc.com In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z 159 or 160, respectively.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. researchgate.netnih.govacs.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For protonated tolyltriazole (B104456), a characteristic fragmentation pathway involves the sequential loss of stable neutral molecules. nih.gov A common fragmentation includes the loss of a nitrogen molecule (N₂, 28 Da) from the triazole ring, followed by the loss of a hydrogen cyanide molecule (HCN, 27 Da). nih.gov This helps to confirm the presence and structure of the triazole core. The analysis of these fragmentation patterns is essential for the structural confirmation of novel derivatives. nih.gov

Ionm/z (Expected)Description
[M+H]⁺ 160Protonated molecular ion of 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole.
[M-N₂+H]⁺ 132Fragment resulting from the loss of N₂ from the triazole ring. nih.gov
[M-N₂-HCN+H]⁺ 105Fragment resulting from the subsequent loss of HCN. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: In the IR spectrum of 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole, several key absorption bands are expected.

N-H Stretch: A broad absorption band typically appears in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. researchgate.net

C=N and N=N Stretch: The stretching vibrations of the C=N and N=N bonds within the triazole ring give rise to characteristic peaks in the 1500-1650 cm⁻¹ region. ekb.egresearchgate.net

C=C Stretch: Aromatic C=C stretching vibrations from the tolyl ring typically appear in the 1450-1600 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole, the symmetric breathing vibrations of the aromatic ring are often strong in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental IR and Raman data to achieve a complete and accurate assignment of the vibrational modes. scielo.brnih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch 3100 - 3300IR
Aromatic C-H Stretch 3000 - 3100IR, Raman
Aliphatic C-H Stretch 2850 - 3000IR, Raman
C=N / N=N Stretch 1500 - 1650IR, Raman
Aromatic C=C Stretch 1450 - 1600IR, Raman

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole and its derivatives, single-crystal X-ray diffraction analysis would provide unequivocal proof of the molecular structure. It would confirm the substitution pattern on the triazole ring and the conformation of the tolyl group relative to the heterocyclic ring. Furthermore, this technique reveals details about the crystal packing, including hydrogen bonding networks involving the triazole N-H group, which are crucial for understanding the solid-state properties of the material. While specific crystallographic data for 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole is not widely published, the technique is extensively used for analogous triazole derivatives to confirm their synthesized structures. ufv.brmdpi.com

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole and for its separation from reaction byproducts and starting materials. scirp.org

A common method for analyzing tolyltriazole isomers is reverse-phase (RP) HPLC. sielc.comsielc.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For 3-m-tolyl-1H- scielo.brekb.egnih.govtriazole, a typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS), allowing for simultaneous separation and identification of components. sielc.comsielc.com

HPLC methods can be scaled up for preparative separation, enabling the isolation of highly pure samples of the target compound for further analysis or use. sielc.comsielc.com The purity of the isolated compound is typically determined by the peak area percentage in the chromatogram, with standards often exceeding 95% purity.

ParameterDescription
Technique High-Performance Liquid Chromatography (HPLC)
Mode Reverse-Phase (RP)
Stationary Phase C18 (nonpolar)
Mobile Phase Acetonitrile / Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid). sielc.comsielc.com
Detection UV (e.g., at 254 nm) or Mass Spectrometry (MS). scirp.org
Application Purity assessment, separation of isomers, and preparative isolation. sielc.comscirp.orgsielc.com

Applications of 3 M Tolyl 1h 1 2 3 Triazole in Chemical and Materials Science Non Biological Contexts

Role as Ligands in Coordination and Organometallic Chemistry

The 1,2,4-triazole (B32235) moiety is a well-established and versatile ligand in the field of coordination chemistry. isres.orgscispace.com Its three nitrogen atoms, possessing lone pairs of electrons, can coordinate with a wide array of metal ions, leading to the formation of stable complexes. tolyltriazole-benzotriazole.comresearchgate.netresearchgate.net This coordination can occur through various binding modes, involving one or more of the nitrogen atoms, which allows for the construction of diverse molecular and supramolecular structures. scispace.com

Compounds structurally similar to 3-m-tolyl-1H- nih.govrsc.orgresearchgate.nettriazole, such as other N-substituted and 3,5-disubstituted 1,2,4-triazoles, have been extensively used to synthesize coordination complexes. researchgate.netbohrium.com For instance, bidentate ligands incorporating a tolyl-substituted triazole have been prepared to create iron(II) complexes. bohrium.com The versatility of the triazole ring allows it to act as a bridge between metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). scispace.comtennessee.edu The electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the triazole ring. This makes tolyl-substituted triazoles valuable components for designing complexes with specific magnetic, optical, or electronic properties. bohrium.com The synthesis of complexes with metals like iridium and rhodium has been achieved using pyridyl-phenyl-1,2,3-triazoles, where the triazole nitrogen plays a key role in coordination and subsequent C-H activation. acs.org

The adaptability of the triazole scaffold has led to its use in creating a variety of coordination compounds, from discrete mononuclear complexes to extensive, layered materials. tennessee.edunih.gov

Applications in Catalysis and Organocatalysis

The 1,2,4-triazole framework is a cornerstone in the development of catalysts, particularly in the field of organocatalysis. thieme-connect.com 1,4-Disubstituted 1,2,4-triazolium salts, which can be derived from compounds like 3-m-tolyl-1H- nih.govrsc.orgresearchgate.nettriazole, are stable precursors to N-heterocyclic carbenes (NHCs). acs.org These NHCs are widely employed as organocatalysts in a variety of chemical transformations. acs.org

The synthesis of these triazolium salts can be achieved through methods like copper-catalyzed arylation of a 4-substituted-4H-1,2,4-triazole. acs.org Furthermore, copper-catalyzed one-pot methods have been developed for the efficient synthesis of 3,5-disubstituted 1,2,4-triazoles, including tolyl-containing derivatives, which are highlighted for their utility in organocatalysis and materials science. thieme-connect.com The design of novel atropisomeric (axially chiral) triazole-containing compounds is an active area of research, aiming to create new, effective organocatalysts for asymmetric synthesis. bham.ac.uk

Development as Corrosion Inhibitors

Derivatives of 1,2,4-triazole have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. rsc.orgresearchgate.netscispace.com The protective action of these compounds stems from their ability to adsorb onto the metal surface, forming a barrier that blocks the active sites for corrosion. researchgate.netresearchgate.net

The effectiveness of triazole-based inhibitors is attributed to the presence of heteroatoms (nitrogen) with unshared electron pairs and the π-electrons of the aromatic ring system. rsc.orgscispace.com These features facilitate strong adsorption onto the metal surface through coordination with the vacant d-orbitals of the metal atoms. rsc.orgscispace.com The adsorption can be a combination of physical (electrostatic) and chemical interactions. scispace.com

Research has shown that the molecular structure, including the nature and position of substituents on the triazole ring, significantly influences the inhibition efficiency. A study on 3,5-Bis(m-tolyl)-4-amino-1,2,4-triazole demonstrated its utility in protecting mild steel. researchgate.net The inhibition efficiency of various triazole derivatives often increases with their concentration.

Table 1: Corrosion Inhibition Efficiency of Selected Triazole Derivatives on Mild Steel

Compound Concentration Medium Inhibition Efficiency (%) Reference
3,5-bis(disubstituted)-4-amino-1,2,4-triazole (T1/T2) 1.0 x 10⁻³ M 2 M H₃PO₄ 86 rsc.org
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) 1.0 x 10⁻³ M 1.0 M HCl 81 rsc.org
5-hexylsulfanyl-1,2,4-triazole (HST) 1.0 x 10⁻³ M 1.0 M HCl 97 rsc.org
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) 1.0 x 10⁻³ M 1.0 M HCl 95.3 scispace.com
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide 1.0 x 10⁻³ M 1.0 M HCl 95.0 scispace.com

This table presents data for compounds structurally related to 3-m-tolyl-1H- nih.govrsc.orgresearchgate.nettriazole to illustrate the general effectiveness of the triazole scaffold as a corrosion inhibitor.

Integration into Advanced Materials and Polymers

The 1,2,4-triazole unit is a valuable component in the field of materials science, contributing to the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). isres.orgtennessee.eduscirp.org These materials are constructed by linking metal ions or clusters with organic ligands, and the triazole moiety is an excellent candidate for this role due to its multiple coordination sites. scispace.comnih.gov

The rigid structure and defined coordination geometry of the triazole ring allow for the predictable assembly of ordered, porous frameworks. tennessee.edu MOFs incorporating triazole linkers have been investigated for various applications, including gas storage and separation. By modifying the substituents on the triazole ring, such as incorporating tolyl groups, chemists can tune the properties of the resulting material, including its porosity, stability, and functionality. tennessee.edu For example, bis-triazole linkers have been used to create "breathing" MOFs that exhibit a gate-opening effect. tennessee.edu The synthesis of multidimensional structures, from 1D chains to 2D layers, has been demonstrated using amino- and carboxyl-functionalized 1,2,4-triazoles, highlighting the structural diversity achievable with this scaffold. nih.gov

Design and Synthesis of New Functional Molecular Architectures

The 3-m-tolyl-1H- nih.govrsc.orgresearchgate.nettriazole scaffold is a key building block for the rational design and synthesis of novel functional molecules. nih.gov The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are isomeric to the 1,2,4-triazoles but share similar applications in creating complex molecular architectures. nih.govnih.gov This synthetic versatility allows for the straightforward incorporation of the tolyl-triazole unit into larger, more complex structures. nih.govnih.gov

Researchers have utilized these synthetic strategies to create libraries of functionalized triazoles for various applications. nih.gov For instance, new azole-triazole ligands have been synthesized to create iron(II) complexes that exhibit spin crossover (SCO) behavior, a property of interest for molecular switches and data storage materials. bohrium.com The design process involves extending the synthesis of azine-triazoles to azole-triazoles to deliberately lower the ligand field strength. bohrium.com By combining the tolyl-triazole core with other functional groups, scientists can construct hybrid molecules with tailored electronic, optical, or magnetic properties, paving the way for new advancements in molecular electronics and smart materials. bohrium.comnih.gov

Q & A

Basic: What are the common synthetic routes for 3-m-tolyl-1H-[1,2,4]triazole, and how are they validated?

Answer:
The synthesis of this compound typically involves cyclocondensation reactions or functionalization of pre-synthesized triazole cores. For example, substituted triazoles can be synthesized via reactions of 4-amino-3,5-bis(halophenoxy)-1,2,4-triazole with aryl halides under reflux conditions, as described in protocols using DMSO-d6 as a solvent . Validation includes:

  • Melting Point Analysis : Determined using electrothermal instruments (e.g., Electrothermal-9300) to confirm purity .
  • Spectroscopic Techniques : FT-IR (KBr disk) for functional group identification (e.g., N–H stretching at ~3200 cm⁻¹) and NMR (¹H/¹³C, 300 MHz) for structural elucidation .
  • Elemental Analysis : Confirms molecular formula alignment with theoretical values .

Basic: How are structural and physicochemical properties of this compound characterized in research settings?

Answer:
Key methodologies include:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR Spectroscopy : ¹H-NMR distinguishes aromatic protons (δ 7.2–7.8 ppm for m-tolyl substituents) and ¹³C-NMR confirms carbon environments .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 83.09 for C₃H₅N₃) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications requiring high-temperature resistance .

Basic: What biological activities are associated with this compound derivatives, and how are they assessed?

Answer:
Triazole derivatives exhibit antimicrobial, anticancer, and antifungal activities. For example:

  • Anticancer Activity : Evaluated via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). Substituted triazoles induce apoptosis by modulating caspase-3 pathways .
  • Antimicrobial Screening : Performed using agar diffusion methods against E. coli or S. aureus .
  • Dose-Response Studies : IC₅₀ values are calculated to quantify potency, with structural optimization guided by substituent effects (e.g., electron-withdrawing groups enhance activity) .

Advanced: How can synthetic yields of this compound be optimized?

Answer:
Yield optimization involves:

  • Catalyst Screening : Use of NaOH in one-pot syntheses improves reaction efficiency (e.g., 75–85% yields) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of aryl halide intermediates .
  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation .
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Contradictions often arise from variability in assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, serum concentration) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., m-tolyl vs. p-tolyl) to identify activity trends .
  • Pharmacokinetic Profiling : Assess bioavailability and metabolism to differentiate in vitro vs. in vivo efficacy .

Advanced: What computational methods support the design of novel this compound derivatives?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using 6-311G+(d,p) basis sets to guide substituent selection .
  • Molecular Docking : Simulates interactions with target proteins (e.g., EGFR for anticancer activity) to prioritize synthetic targets .
  • QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity to design optimized analogs .

Advanced: How is the thermal stability of this compound evaluated for high-energy applications?

Answer:

  • Thermal Decomposition Studies : TGA/DSC analyses determine decomposition onset temperatures (e.g., ~250°C for triazole derivatives) .
  • Kinetic Modeling : Friedman or Ozawa methods calculate activation energy (Eₐ) to predict stability under stress conditions .
  • Hazard Assessment : Evaluates exothermic behavior to mitigate risks in industrial or pharmaceutical formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.